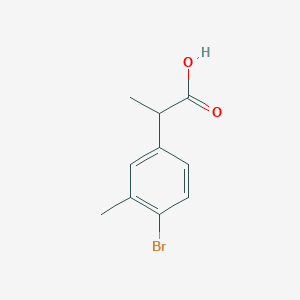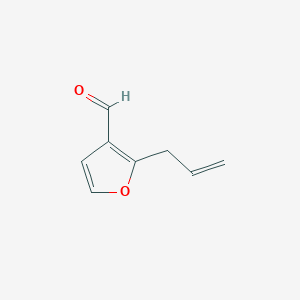
5,5-Difluoro-4,4-dimethylpent-2-ynoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-4,4-dimethylpent-2-ynoic acid is a chemical compound with the molecular formula C7H8F2O2 and a molecular weight of 162.14 g/mol . It is characterized by the presence of two fluorine atoms and a triple bond within its structure, making it a unique and interesting compound for various chemical studies.
Méthodes De Préparation
The synthesis of 5,5-Difluoro-4,4-dimethylpent-2-ynoic acid involves several steps. One common method includes the reaction of 4,4-dimethylpent-2-ynoic acid with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective introduction of fluorine atoms . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
5,5-Difluoro-4,4-dimethylpent-2-ynoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Applications De Recherche Scientifique
5,5-Difluoro-4,4-dimethylpent-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 5,5-Difluoro-4,4-dimethylpent-2-ynoic acid exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The triple bond within its structure also plays a crucial role in its chemical behavior and interactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 5,5-Difluoro-4,4-dimethylpent-2-ynoic acid include:
4,4-Dimethylpent-2-ynoic acid: Lacks the fluorine atoms, making it less reactive in certain chemical reactions.
5,5-Difluoro-4-methylpent-2-ynoic acid: Has a similar structure but with one less methyl group, affecting its physical and chemical properties.
5,5-Difluoro-4,4-dimethylhex-2-ynoic acid: Contains an additional carbon atom, altering its molecular weight and reactivity.
Propriétés
Formule moléculaire |
C7H8F2O2 |
|---|---|
Poids moléculaire |
162.13 g/mol |
Nom IUPAC |
5,5-difluoro-4,4-dimethylpent-2-ynoic acid |
InChI |
InChI=1S/C7H8F2O2/c1-7(2,6(8)9)4-3-5(10)11/h6H,1-2H3,(H,10,11) |
Clé InChI |
OTGRKIIFROWXKR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC(=O)O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


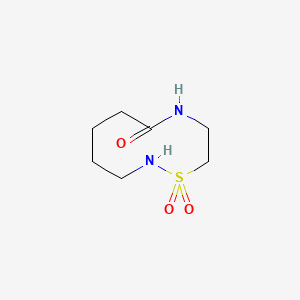
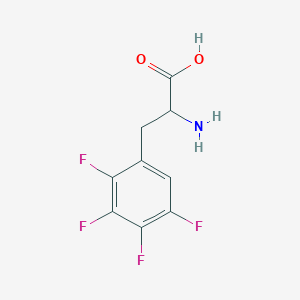
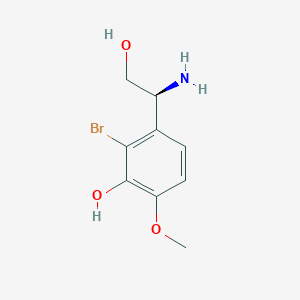
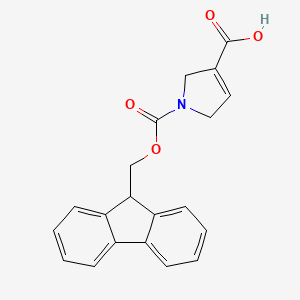
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
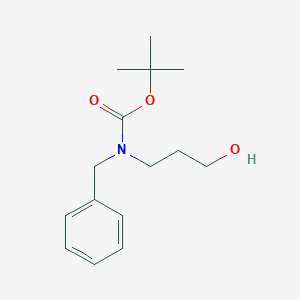
![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)

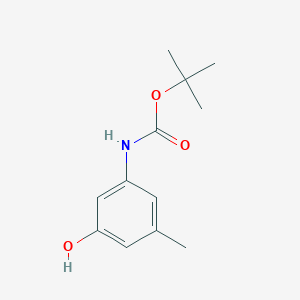

![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
